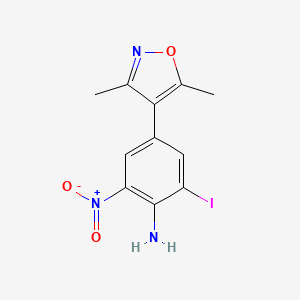
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline is a quinoline derivative with the molecular formula C12H11BrClNO2 and a molecular weight of 316.58 . This compound is characterized by the presence of bromine, chlorine, and a methoxyethoxy group attached to the quinoline ring, making it a unique and versatile chemical entity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline typically involves the reaction of 6-bromo-4-chloroquinoline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like palladium on carbon. The reaction mixture is heated to reflux, allowing the substitution of the hydrogen atom on the quinoline ring with the methoxyethoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
6-Bromo-4-chloroquinoline: A precursor in the synthesis of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline.
6-Bromo-2-chloro-4-methylquinoline: Another quinoline derivative with similar structural features.
7-Bromo-4-chloro-6-methylquinoline: A related compound with different substitution patterns on the quinoline ring.
Uniqueness
This compound is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H11BrClNO2 |
|---|---|
分子量 |
316.58 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-7-(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C12H11BrClNO2/c1-16-4-5-17-12-7-11-8(6-9(12)13)10(14)2-3-15-11/h2-3,6-7H,4-5H2,1H3 |
InChI 键 |
FZUIFQGIXBNRNO-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC2=NC=CC(=C2C=C1Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


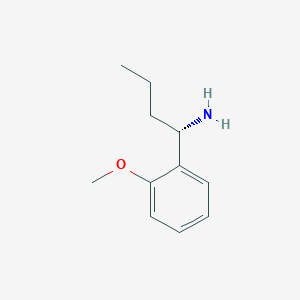
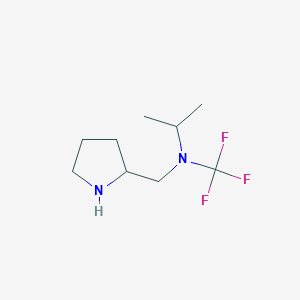
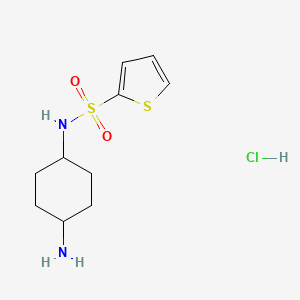
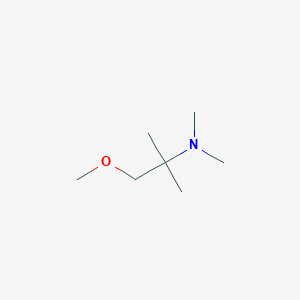
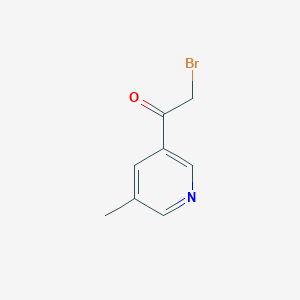

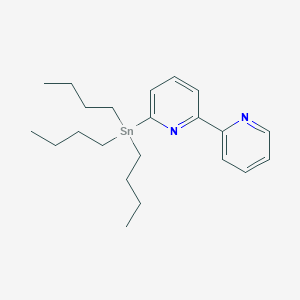
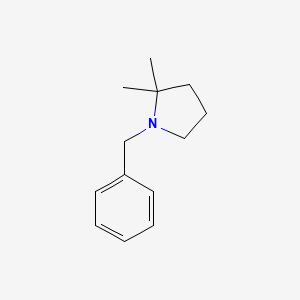
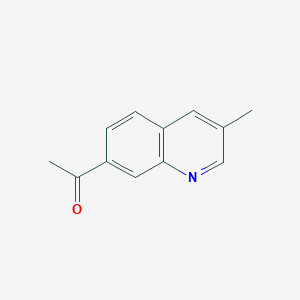
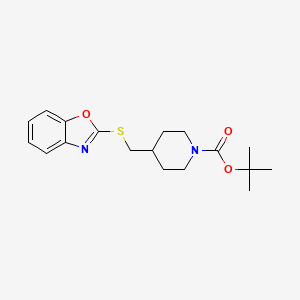
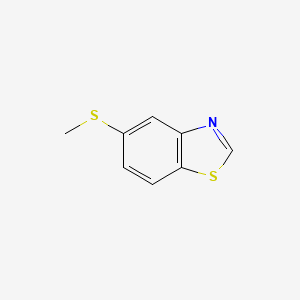
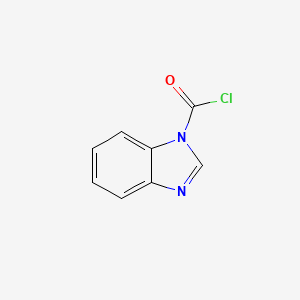
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
